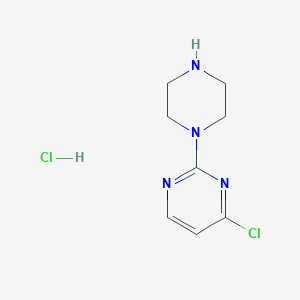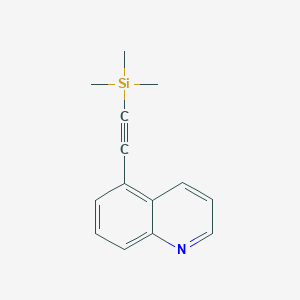
5-((Trimethylsilyl)ethynyl)quinoline
Vue d'ensemble
Description
5-((Trimethylsilyl)ethynyl)quinoline is a chemical compound with the molecular formula C14H15NSi . It contains a quinoline core, which is an aromatic nitrogen-containing heterocyclic compound , and a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom .
Synthesis Analysis
The synthesis of quinoline derivatives, including 5-((Trimethylsilyl)ethynyl)quinoline, often involves reactions between aromatic amines, aromatic aldehydes, and phenylacetylene in the presence of catalytic amounts of potassium dodecatungstocobaltate trihydrate . Other methods include microwave-assisted, one-pot, three-step Sonogashira cross-coupling-desilylation-cycloaddition reactions .Molecular Structure Analysis
The molecular structure of 5-((Trimethylsilyl)ethynyl)quinoline can be represented by the SMILES stringCSi(C)C#Cc1cccc2c1cccn2 . This indicates that the molecule contains a quinoline core with a trimethylsilyl group attached via an ethynyl linkage . Physical And Chemical Properties Analysis
5-((Trimethylsilyl)ethynyl)quinoline has a molecular weight of 225.36 . Ethynyltrimethylsilane, a related compound, has a boiling point of 53 °C, a density of 0.709 g/cm3, and a refractive index of 1.388 .Applications De Recherche Scientifique
Synthesis and Characterisation in Organic Chemistry
5-((Trimethylsilyl)ethynyl)quinoline and its derivatives play a significant role in the synthesis of various complex organic compounds. For instance, Sakai et al. (2008) highlighted the use of 2-ethynylaniline with a trimethylsilyl group for the indium-promoted intermolecular dimerization of ethynylaniline, resulting in polysubstituted quinoline derivatives (Sakai et al., 2008). Similarly, Yamazaki et al. (2004) described the iridium-catalyzed addition reactions of ethynyltrimethylsilane to quinolines for synthesizing dihydroquinolines (Yamazaki et al., 2004).
Development of Novel Organic Compounds
The compound has been used in the creation of new organic structures. For instance, Nejrotti et al. (2019) utilized the gold(I)-catalyzed cyclization of N-tosyl-protected 5-benzyl-6-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydropyridines to produce tetrahydrobenzo[g]quinolines (Nejrotti et al., 2019).
Application in the Synthesis of Heterocyclic Compounds
Verma et al. (2011) demonstrated the synthesis of 5-iodopyrrolo[1,2-a]quinolines and indolo[1,2-a]quinolines via iodine-mediated electrophilic and regioselective ring closure, showcasing the versatility of 5-((Trimethylsilyl)ethynyl)quinoline in synthesizing heterocyclic compounds (Verma et al., 2011).
Role in Photophysical and Photovoltaic Research
Photophysical properties of organic compounds have been explored using derivatives of 5-((Trimethylsilyl)ethynyl)quinoline. For example, Merkt and Müller (2018) studied the photophysical properties of expanded 5-(hetero)aryl-thien-2-yl substituted 3-ethynyl quinoxalines, which are relevant in fluorescence and aggregation-induced emission studies (Merkt & Müller, 2018). Zeyada et al. (2016) investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives for organic–inorganic photodiode fabrication (Zeyada et al., 2016).
Catalysis and Reaction Mechanism Studies
5-((Trimethylsilyl)ethynyl)quinoline is instrumental in studies of catalysis and reaction mechanisms. For example, Yamaguchi et al. (2015) utilized trimethylsilyl cyanide in the cyanation of quinoline derivatives, catalyzed by vanadium-containing heteropoly acids, demonstrating the compound's role in catalytic processes (Yamaguchi et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
trimethyl(2-quinolin-5-ylethynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NSi/c1-16(2,3)11-9-12-6-4-8-14-13(12)7-5-10-15-14/h4-8,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMKOWJUHVDUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=CC=NC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743714 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((Trimethylsilyl)ethynyl)quinoline | |
CAS RN |
1255952-63-6 | |
| Record name | 5-[(Trimethylsilyl)ethynyl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



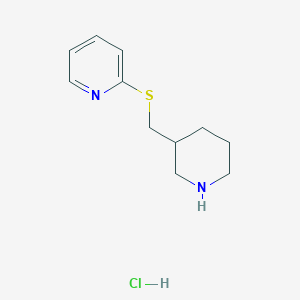
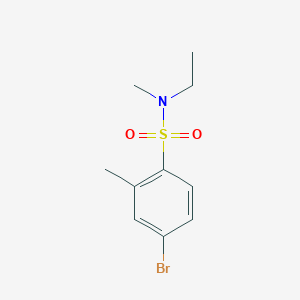
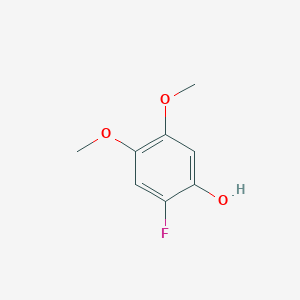

![4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid](/img/structure/B1454879.png)
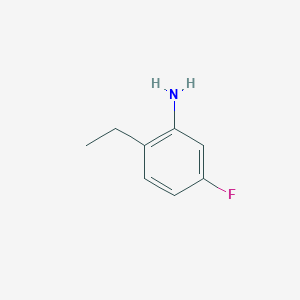
![2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-ol hydrobromide](/img/structure/B1454881.png)
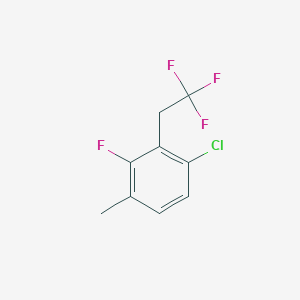
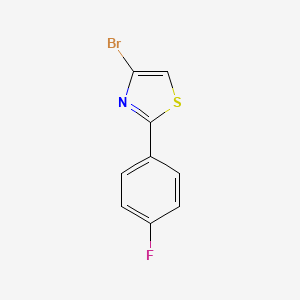
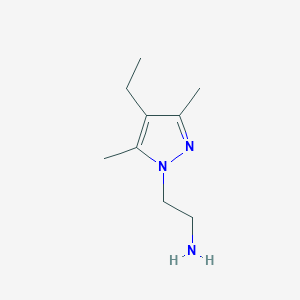
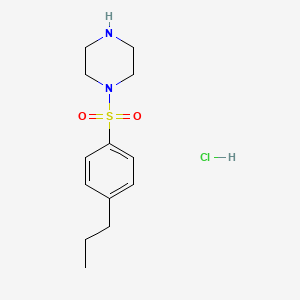
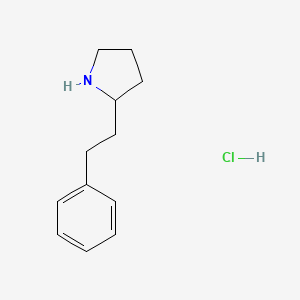
![3-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1454893.png)
